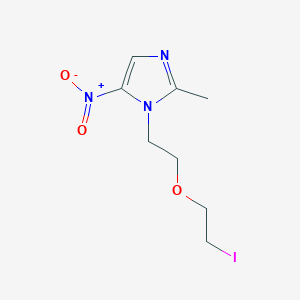
1-((2-Iodoethoxy)ethyl)-2-methyl-5-nitroimidazole
Description
1-((2-Iodoethoxy)ethyl)-2-methyl-5-nitroimidazole is a substituted imidazole derivative. Imidazoles are a class of heterocyclic compounds containing a five-membered ring with two nitrogen atoms. These compounds are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science due to their unique chemical properties.
Properties
CAS No. |
16230-89-0 |
|---|---|
Molecular Formula |
C8H12IN3O3 |
Molecular Weight |
325.1 g/mol |
IUPAC Name |
1-[2-(2-iodoethoxy)ethyl]-2-methyl-5-nitroimidazole |
InChI |
InChI=1S/C8H12IN3O3/c1-7-10-6-8(12(13)14)11(7)3-5-15-4-2-9/h6H,2-5H2,1H3 |
InChI Key |
YHFFDIVWHSLDNE-UHFFFAOYSA-N |
SMILES |
CC1=NC=C(N1CCOCCI)[N+](=O)[O-] |
Canonical SMILES |
CC1=NC=C(N1CCOCCI)[N+](=O)[O-] |
Other CAS No. |
16230-89-0 |
Synonyms |
1-[2-(2-Iodoethoxy)ethyl]-2-methyl-5-nitro-1H-imidazole |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of substituted imidazoles, including 1-((2-Iodoethoxy)ethyl)-2-methyl-5-nitroimidazole, typically involves the cyclization of appropriate precursors. One common method involves the reaction of amido-nitriles with suitable reagents under mild conditions. For instance, the cyclization of amido-nitriles can be catalyzed by nickel, followed by proto-demetallation, tautomerization, and dehydrative cyclization to yield the desired imidazole .
Industrial Production Methods
Industrial production of substituted imidazoles often employs scalable and efficient synthetic routes. These methods may include one-pot syntheses, metal-catalyzed cyclizations, and the use of functional group-compatible reagents to ensure high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1-((2-Iodoethoxy)ethyl)-2-methyl-5-nitroimidazole undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under suitable conditions.
Reduction: The iodoethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Substitution: The methyl and nitro groups can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas or metal hydrides for reduction reactions, and nucleophiles such as amines or thiols for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dimethyl sulfoxide (DMSO) or acetonitrile .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amino-substituted imidazole, while nucleophilic substitution of the iodoethoxy group can yield various substituted derivatives .
Scientific Research Applications
1-((2-Iodoethoxy)ethyl)-2-methyl-5-nitroimidazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-((2-Iodoethoxy)ethyl)-2-methyl-5-nitroimidazole involves its interaction with molecular targets such as enzymes or receptors. The nitro group can participate in redox reactions, while the imidazole ring can coordinate with metal ions or form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Imidazole: The parent compound with a simple imidazole ring.
2-Methylimidazole: A methyl-substituted derivative.
5-Nitroimidazole: A nitro-substituted derivative.
Uniqueness
1-((2-Iodoethoxy)ethyl)-2-methyl-5-nitroimidazole is unique due to the presence of multiple substituents, including the iodoethoxy, methyl, and nitro groups. These substituents confer distinct chemical and biological properties, making it a valuable compound for various applications .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


